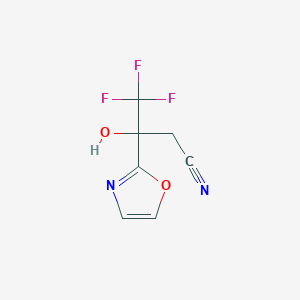
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile, also known as TFB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFB is a nitrile compound that contains a trifluoromethyl group and an oxazole ring. It is used in various applications, including medicinal chemistry, material science, and agricultural chemistry.
Mécanisme D'action
The exact mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells. This inhibition can lead to the accumulation of damaged or misfolded proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is its versatility. It can be used in a variety of applications, including medicinal chemistry, material science, and agricultural chemistry. This compound is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, this compound has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in certain applications. In addition, this compound can be difficult to handle due to its high reactivity and potential for explosive decomposition.
Orientations Futures
There are several future directions for research involving 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile. One potential area of research is the development of new anticancer drugs based on this compound. Researchers could investigate the mechanism of action of this compound and identify specific targets for drug development. Another area of research is the development of new materials based on this compound. Researchers could explore the properties of this compound and its derivatives and develop new materials with unique properties. Finally, researchers could investigate the potential use of this compound as a herbicide in agriculture. This could involve testing the efficacy and safety of this compound in various crops and environments.
Méthodes De Synthèse
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanol with 2-amino-2-methyl-1-propanol and 2-bromo-1,3-oxazole. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or N-methylpyrrolidone. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. This compound has also been used in the development of new materials, such as polymers and liquid crystals. In addition, this compound has been used in agricultural chemistry as a herbicide.
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5/h3-4,13H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMJOACFMSDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CC#N)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

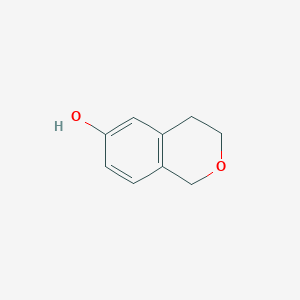
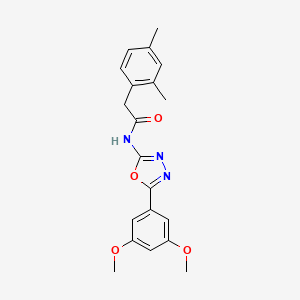
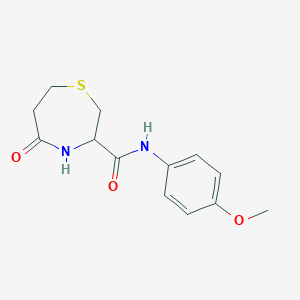
![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)
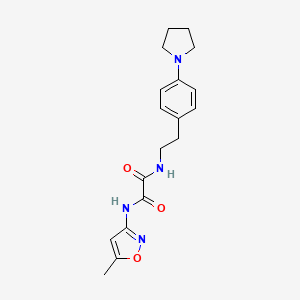
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)
![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)

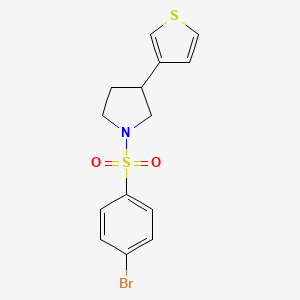
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)
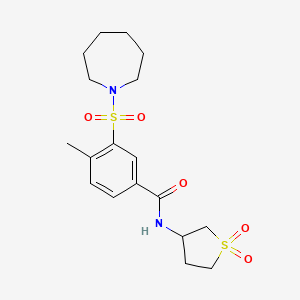
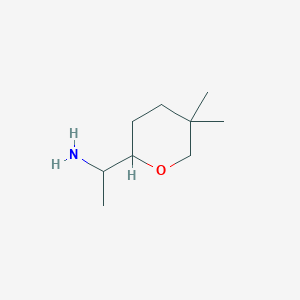
![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)